Predicted Boiling Point Elevation Due to Tertiary Hydroxyl Group vs. Non-Hydroxylated Cyclopentyl Analog
The presence of the tertiary alcohol in the target compound raises the predicted boiling point by approximately 49.3 °C relative to the non-hydroxylated 2-cyclopentylbenzofuran-5-carboxylic acid methyl ester (CAS 1154060-72-6) . This differential reflects the additional intermolecular hydrogen-bonding capacity and has practical implications for distillation-based purification and thermal stability assessment during storage and reaction planning.
| Evidence Dimension | Predicted boiling point (ACD/Labs or analogous computational model) |
|---|---|
| Target Compound Data | 409.1 ± 30.0 °C (Predicted) |
| Comparator Or Baseline | 2-Cyclopentylbenzofuran-5-carboxylic acid methyl ester (CAS 1154060-72-6): 359.8 ± 22.0 °C (Predicted) |
| Quantified Difference | +49.3 °C (approximate midpoint difference) |
| Conditions | Predicted values from computational physicochemical property estimation; experimental boiling point data not available for either compound. |
Why This Matters
A ~49 °C higher predicted boiling point indicates stronger intermolecular interactions that may reduce evaporative loss during solvent removal, influence chromatographic retention, and alter thermal stability margins during long-term storage.
